molecular formula C11H7FN4 B8194241 3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile

3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile

Cat. No.: B8194241
M. Wt: 214.20 g/mol
InChI Key: GHFFVGAMUWMJMH-UHFFFAOYSA-N
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Description

3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile: is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the pyrazine ring.

    Reduction: Primary amines derived from the carbonitrile group.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its derivatives may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrazine ring can facilitate interactions with various biological pathways .

Comparison with Similar Compounds

Uniqueness: The presence of both the amino group and the fluorophenyl group in 3-Amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile makes it a unique compound with distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the amino group can participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3-amino-6-(2-fluorophenyl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-8-4-2-1-3-7(8)10-6-15-11(14)9(5-13)16-10/h1-4,6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFFVGAMUWMJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C(=N2)C#N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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